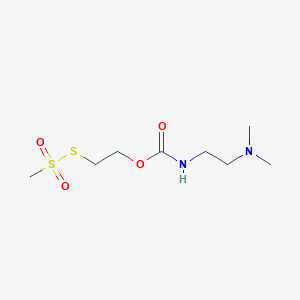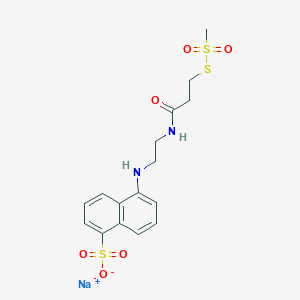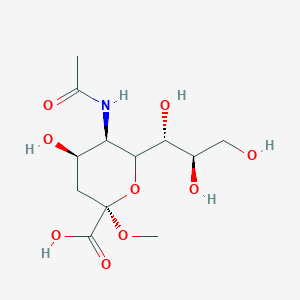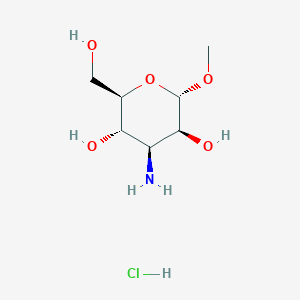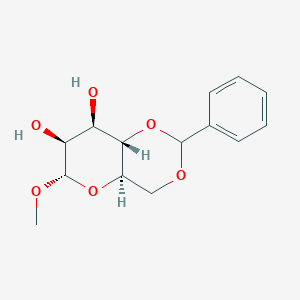
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Vue d'ensemble
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside (4-MU-2A2D-β-D-Gal) is a synthetic compound that has been used in a variety of scientific research applications. It is a galactoside that has a methylumbelliferone (MUB) moiety attached to it, making it a highly fluorescent compound. 4-MU-2A2D-β-D-Gal has been used in a range of biochemical and physiological studies, and has been found to have a range of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
Hexosaminidase Assays
This compound is used as a fluorogenic substrate in hexosaminidase assays . Hexosaminidases are lysosomal enzymes that remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates . This assay is particularly important for the diagnosis of a family of lysosomal storage disorders, the GM2 gangliosidoses, that result from inherited β-hexosaminidase deficiency .
Diagnosis of Tay-Sachs Disease
The compound has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease . Tay-Sachs disease is characterized by defects in the α subunit of β-hexosaminidase .
Detection of Inflammatory Diseases
Aberrant hexosaminidase levels have been found to be associated with a variety of inflammatory diseases . The compound can be used in assays to detect these abnormal levels .
Characterization of Knock-out Mice
Practical in vitro assays using this compound are indispensable for the characterization of knock-out mice with potentially altered hexosaminidase activities .
Structure-Function Studies
The compound is used in detailed structure-function studies aimed at elucidating the enzymatic mechanism of hexosaminidases .
Characterization of Enzyme Variants
It is used to characterize newly described enzyme variants from other organisms .
Assaying N-Acetyl-β-D-Glucosaminidase (NAGase) from Soil Samples
The compound has been used as a substrate for assaying NAGase from soil samples .
Chitinase Activity Assay
It has been used as a fluorogenic substrate in the acidic chitinase activity assay .
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, also known as 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .
Mode of Action
The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU can then be used to quantify the activity of the enzyme .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the activity of N-acetyl-β-D-glucosaminidase . The enzyme’s functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from the compound .
Result of Action
The result of the compound’s action is the release of 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU, which is pH-dependent, can be used to quantify the activity of N-acetyl-β-D-glucosaminidase . This has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease .
Action Environment
The action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is influenced by the pH of the environment . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-SOVHRIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235472 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside | |
CAS RN |
36476-29-6 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-acetamido-2-deoxy-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside help in studying Tay-Sachs disease?
A1: 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a substrate for the enzyme β-N-acetylhexosaminidase, which exists in different forms (isozymes) including Hex A, Hex B, and Hex I. [] In Tay-Sachs disease, a deficiency in Hex A activity leads to the accumulation of specific lipids in the brain. By using 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside and analyzing the activity of different Hex isozymes in cell lines derived from Tay-Sachs patients, researchers can study the disease mechanisms and potential therapeutic approaches. [] The compound acts as a marker, releasing a fluorescent signal when cleaved by the enzyme, allowing for the quantification of enzyme activity.
Q2: Can you explain the use of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside in microbiology?
A2: 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is incorporated into a specialized agar plate called Fluoroplate Candida. [] Candida albicans, a common fungal pathogen, expresses significant galactosaminidase activity. When this yeast species grows on Fluoroplate Candida, it hydrolyzes the compound, releasing 4-methylumbelliferone. This molecule fluoresces under UV light, allowing for rapid and visual differentiation of C. albicans colonies from other Candida species and yeasts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





